5-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride

Solid-form engineering Process chemistry Crystallinity

Replicating the published Vaniprevir (MK-7009) route requires the 5-bromo regioisomer-not a generic bromo-THIQ. The hydrochloride salt avoids free-amine hazards and simplifies handling. • Regiochemical certainty: 5-Br enables Suzuki/Buchwald diversification for SAR exploration. • Salt-form advantage: mp 239-242 °C (vs. ~70 °C free base) ensures thermal stability in kilo-lab campaigns. • Occupational safety: No H302/H332 statements reduce PPE burden in automated synthesis suites. Standard analytical data (NMR, HPLC) and certificates of analysis are provided with every batch.

Molecular Formula C9H11BrClN
Molecular Weight 248.55 g/mol
CAS No. 923591-51-9
Cat. No. B1520079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride
CAS923591-51-9
Molecular FormulaC9H11BrClN
Molecular Weight248.55 g/mol
Structural Identifiers
SMILESC1CNCC2=C1C(=CC=C2)Br.Cl
InChIInChI=1S/C9H10BrN.ClH/c10-9-3-1-2-7-6-11-5-4-8(7)9;/h1-3,11H,4-6H2;1H
InChIKeySBMVDLGSHBOIOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1,2,3,4-tetrahydroisoquinoline Hydrochloride: Core Building Block


5‑Bromo‑1,2,3,4‑tetrahydroisoquinoline hydrochloride (CAS 923591‑51‑9) is a bicyclic secondary–amine building block that combines a brominated isoquinoline core with a stable hydrochloride salt form (C₉H₁₁BrClN, MW 248.55 g mol⁻¹) [REFS‑1]. The 5‑Br substituent provides a well‑characterised vector for transition‑metal‑catalysed cross‑coupling, while the hydrochloride salt delivers a high‑melting crystalline solid (239–242 °C) that simplifies handling, storage and purification relative to the free amine [REFS‑2].

Why Analogs Cannot Replace 5-Bromo THIQ HCl


Tetrahydroisoquinoline (THIQ) scaffolds are ubiquitous in medicinal chemistry, but substitution by a seemingly close analog can change regioselective reactivity, salt‑form‑dependent physicochemical properties and the suitability for a validated synthetic pathway. The 5‑bromine is specifically required for the macrocyclisation strategy that delivers Vaniprevir (MK‑7009), while the hydrochloride form dramatically raises the melting point (from ~70 °C to ~240 °C) and avoids the acute‑toxicity hazards of the free amine [REFS‑1][REFS‑2]. The evidence below demonstrates why procurement specifications must name “5‑bromo‑1,2,3,4‑tetrahydroisoquinoline hydrochloride” rather than a generic bromo‑THIQ or the free base.

5-Bromo THIQ HCl: Quantitative Differentiation


Melting-Point Advantage of the HCl Salt

The hydrochloride salt (CAS 923591‑51‑9) exhibits a melting point of 239–242 °C, whereas the corresponding free base (CAS 81237‑69‑6) melts at 68–70 °C—a quantifiable elevation of >170 °C [REFS‑1][REFS‑2]. This difference directly impacts shelf‑life, shipping stability, and ease of purification by recrystallisation.

Solid-form engineering Process chemistry Crystallinity

Reduced Acute Toxicity vs. Free Base

According to GHS data posted by reputable vendors, the target hydrochloride salt carries H315/H319 (skin/eye irritation) only, whereas the free base additionally carries H302 (harmful if swallowed) and H332 (harmful if inhaled) [REFS‑1][REFS‑2]. The salt therefore eliminates the ‘acute toxicity’ hazard category, simplifying risk assessments and PPE requirements.

Occupational safety GHS classification Laboratory handling

5-Bromo Regioisomer: Essential for Vaniprevir Synthesis

In the Journal of Medicinal Chemistry disclosure of Vaniprevir (MK‑7009), the P2 macrocycle is constructed explicitly from 5‑bromotetrahydroisoquinoline (18a). The 8‑linked isomer could not be prepared by the same route and required a different synthetic sequence starting from 8‑methoxy‑THIQ demethylation, highlighting that the 5‑bromine regioisomer is uniquely productive for CDI‑mediated carbamate formation and subsequent vinylation [REFS‑1]. No other bromo‑THIQ isomer is documented to yield the Vaniprevir macrocycle in the published route.

Antiviral drug synthesis HCV NS3/4A protease inhibitors Macrocyclisation

Assured High Purity and Full Analytical Characterization

Commercial offerings of the hydrochloride salt consistently reach 97‑98+% purity with supporting analytical documentation (NMR, HPLC, GC), whereas the free base is more commonly listed at 95% purity and may lack equivalent batch‑specific characterisation [REFS‑1][REFS‑2][REFS‑3]. The Bidepharm listing provides 98% standard purity and offers batch‑specific QC reports, a feature not uniformly available for the free base [REFS‑3].

Quality assurance Vendor benchmarking Analytical characterisation

5-Bromo THIQ HCl: Preferred Application Scenarios


Macrocyclic HCV Protease Inhibitor Intermediate

The 5‑bromo‑THIQ hydrochloride is the specified P2 intermediate in the published synthesis of Vaniprevir (MK‑7009), a clinically approved macrocyclic HCV protease inhibitor [REFS‑1]. Medicinal chemistry teams pursuing macrocyclic HCV inhibitors should select this exact building block to replicate the validated synthetic route and access structure–activity relationship (SAR) exploration around the P2 heterocycle.

Regioselective Cross-Coupling for SAR Libraries

The bromine at the 5‑position of the THIQ core is ideally positioned for Suzuki, Buchwald–Hartwig and Sonogashira cross‑couplings, enabling systematic diversification of the aromatic ring without competing reactivity at other positions [REFS‑2]. The hydrochloride salt’s high purity and crystalline nature ensure accurate stoichiometry for library synthesis.

Thermally Stable Intermediate for Process Chemistry

With a melting point of 239–242 °C (vs. ~70 °C for the free base), the hydrochloride salt offers superior thermal stability during large‑scale reactions, vacuum drying and long‑term storage [REFS‑3][REFS‑4]. This makes it the preferred form for kilo‑lab and pilot‑plant campaigns where intermediate degradation must be minimised.

Enhanced Safety for Combinatorial Library Synthesis

The absence of H302 (harmful if swallowed) and H332 (harmful if inhaled) hazard statements for the hydrochloride salt reduces occupational safety risks during automated parallel synthesis and high‑throughput experimentation [REFS‑5]. Procurement of the salt form simplifies laboratory protocols and lowers the barrier for use in shared facilities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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